Thiomethyl-methyl tetrazole
Description
General Overview of Tetrazole Chemical Systems in Academic Research
Tetrazoles, a class of five-membered heterocyclic aromatic compounds containing four nitrogen atoms and one carbon atom, are a cornerstone of modern medicinal and materials science research. rug.nlresearchgate.net Although not found in nature, their unique structural and chemical properties have led to their widespread investigation and use. rug.nl The tetrazole ring is characterized by a high nitrogen content, rendering it a bioisostere for carboxylic acid and cis-amide groups. This mimicry can lead to improved metabolic stability, lipophilicity, and binding affinity of molecules, making tetrazole derivatives highly sought after in drug discovery. rug.nlbeilstein-journals.org
The applications of tetrazoles are diverse, ranging from pharmaceuticals to energetic materials. rug.nlvu.edu.au In medicinal chemistry, tetrazole-containing compounds have demonstrated a broad spectrum of biological activities, including antihypertensive, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netvu.edu.auresearchgate.net The versatility of the tetrazole scaffold allows for the synthesis of a vast array of derivatives with tailored functionalities, driving continuous research into novel synthetic methodologies and applications. beilstein-journals.orgresearchgate.net
The Unique Position of Thiomethyl-methyl Tetrazole within Heterocyclic Chemistry Research
Among the various substituted tetrazoles, this compound holds a distinct and significant position. This compound, which features both a methyl group and a thiomethyl group attached to the tetrazole core, serves as a versatile building block in organic synthesis. The presence of the thiomethyl group, in particular, imparts unique reactivity and properties to the molecule. nih.govontosight.airesearchgate.net
Research has shown that the methylthio group can facilitate certain chemical transformations, such as photoinduced denitrogenation, which is a key step in the synthesis of other complex heterocyclic structures like pyrazolines. nih.govresearchgate.net This has opened up new avenues for the stereoselective synthesis of polycyclic compounds with potential biological activities. nih.govresearchgate.net Furthermore, the thiomethyl group can be readily converted into other functional groups, adding to the synthetic utility of this compound derivatives. nih.gov
Scope and Research Objectives of this compound Studies
The primary research objectives surrounding this compound are centered on exploiting its unique chemical characteristics for the development of novel molecules with valuable applications. Key areas of investigation include:
Synthesis of Novel Derivatives: A major focus is the development of efficient and regioselective methods for the synthesis of various this compound isomers and their derivatives. nih.govjocpr.com This includes exploring different reaction conditions and catalysts to control the substitution pattern on the tetrazole ring.
Exploration of Reactivity: Researchers are actively investigating the reactivity of the this compound core, particularly the role of the thiomethyl group in influencing reaction pathways and enabling new chemical transformations. nih.govresearchgate.net
Medicinal Chemistry Applications: A significant portion of the research is dedicated to the design and synthesis of this compound-containing compounds as potential therapeutic agents. tandfonline.comontosight.ai This involves creating libraries of derivatives and screening them for various biological activities.
Materials Science: The high nitrogen content and stability of the tetrazole ring make it an attractive component for energetic materials and other advanced materials. rug.nl Studies are exploring the incorporation of this compound moieties into new materials to enhance their properties.
Interactive Data Table: Properties of this compound Isomers
Below is an interactive table summarizing some of the key properties of different isomers of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Structure |
| 1-Methyl-5-(methylthio)-1H-tetrazole | C3H6N4S | 130.17 | 51138-06-8 | CH3-N1-N=N-N=C-SCH3 |
| 2-Methyl-5-(methylthio)-2H-tetrazole | C3H6N4S | 130.17 | 85553-53-7 | CH3-N2-N=N-C(-SCH3)=N |
| 5-(Methylthio)-1H-tetrazole | C2H4N4S | 116.15 | 29515-99-9 | HN1-N=N-N=C-SCH3 |
| 1-Methyl-1H-tetrazole-5-thiol | C2H4N4S | 116.15 | 13183-79-4 | CH3-N1-N=N-N=C-SH |
Note: Data is compiled from various chemical databases and research articles. nih.govcymitquimica.comnih.gov The structures are simplified representations.
Detailed Research Findings
Recent studies have highlighted the utility of 5-(methylthio)tetrazoles as versatile synthons in stereoselective synthesis. For instance, research has demonstrated their use in photoinduced intramolecular nitrile imine–alkene 1,3-dipolar cycloadditions to create polycyclic pyrazolines. nih.govresearchgate.net The methylthio group was found to red-shift the UV absorbance of the tetrazole, which is crucial for initiating the photochemical reaction. nih.govrsc.org This methodology has been successfully applied to the total synthesis of natural products like (±)-newbouldine and withasomnine. nih.gov
Furthermore, the synthesis of various sulfur-bridged pyrazoles has been achieved using 1-methyl-1H-tetrazole-5-thiol as a key reactant. jocpr.com These synthetic strategies underscore the importance of this compound derivatives as intermediates in the construction of complex, biologically relevant heterocyclic systems.
Structure
3D Structure
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)ethanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c8-2-1-3-4-6-7-5-3/h8H,1-2H2,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQNNPVWCMVPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C1=NNN=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70309-26-1 | |
| Record name | 2-(2H-1,2,3,4-tetrazol-5-yl)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Thiomethyl Methyl Tetrazole and Its Derivatives
Novel Synthetic Routes and Strategic Design for Thiomethyl-methyl Tetrazole Synthesis
The creation of the this compound scaffold, which includes isomers like 1-methyl-5-(methylthio)-1H-tetrazole and 2-methyl-5-(methylthio)-1H-tetrazole, has benefited from contemporary synthetic innovations. These methods offer greater efficiency, control, and sustainability compared to traditional approaches.
Multicomponent Reactions (MCRs) in this compound Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, present a highly efficient route to complex molecules. nih.govbohrium.comnih.gov The Ugi tetrazole reaction, a key MCR, facilitates the synthesis of 1,5-disubstituted tetrazoles by reacting an aldehyde, an amine, an isocyanide, and an azide (B81097) source (like hydrazoic acid). nih.govrug.nl For the synthesis of a this compound derivative, this could involve reacting formaldehyde, methylamine, an appropriate isocyanide, and a thiol-containing azide precursor, although direct incorporation of a thiomethyl group in this manner is complex and often requires subsequent functionalization steps.
A more direct approach involves the reaction of isothiocyanates. For instance, a one-pot tandem process can be employed starting from aryl isothiocyanates, which are converted to thioureas and then desulfurized to form a cyanamide (B42294) or carbodiimide (B86325) in situ. Subsequent treatment with sodium azide yields the corresponding tetrazole. nih.gov The regioselectivity of this reaction is often correlated with the basicity of the amines attached to the thiourea. nih.gov
| MCR Type | Reactants | Key Features | Potential for this compound |
| Ugi Tetrazole 4-Component Reaction (UT-4CR) | Aldehyde, Amine, Isocyanide, Hydrazoic Acid | High convergence and atom economy. nih.govrug.nl | Indirect; requires post-MCR modification to install the thiomethyl group. |
| Isocyanide-based Multicomponent Click Reaction (IMCCR) | Isocyanide, Azide Source | Mild, solvent-free, catalyst-free conditions possible. rsc.org | Applicable for generating the core tetrazole structure. |
| Tandem Reaction from Isothiocyanates | Isothiocyanate, Amine, Sodium Azide | One-pot synthesis, regioselectivity influenced by amine basicity. nih.govresearchgate.net | Direct route to aminotetrazoles, which can be further modified. |
Green Chemistry Approaches and Sustainable Synthesis Protocols
Green chemistry principles are increasingly being integrated into tetrazole synthesis to minimize environmental impact. Key strategies include the use of water as a solvent, microwave or ultrasound assistance, and the development of recyclable catalysts. bohrium.comrsc.orgrsc.orgajgreenchem.com
The synthesis of 5-substituted 1H-tetrazoles, a class that includes thiomethyl derivatives, can be efficiently achieved through the [3+2] cycloaddition of nitriles with sodium azide. ajgreenchem.comorganic-chemistry.org This reaction is often catalyzed by various agents, and green alternatives are actively sought. For example, a highly stable, recyclable nonmetallic SO3H-carbon catalyst derived from glycerol (B35011) has been used to produce 5-substituted 1H-tetrazoles in good to excellent yields. ajgreenchem.com Similarly, the use of natural and heterogeneous catalysts like Natrolite zeolite under solvent-free conditions provides a method with high yields and simple work-up procedures. rsc.org
Ultrasound-assisted synthesis has also emerged as a green method, leading to good to excellent yields of 1-substituted tetrazoles in shorter reaction times under mild, solvent-free, and catalyst-free conditions. rsc.org Nanomaterial-based catalysts, such as silver nanoparticles on sodium borosilicate glass (ASBN) or magnetic nanoparticles, offer high catalytic activity, easy recovery, and reusability for multiple cycles without significant loss of activity. nih.govacs.org
| Green Method | Catalyst/Conditions | Advantages | Example Yields |
| Heterogeneous Catalysis | SO3H-carbon from glycerol | Recyclable, stable, water-resistant catalyst. ajgreenchem.com | 85-95% ajgreenchem.com |
| Heterogeneous Catalysis | Natrolite zeolite | Solvent-free, simple work-up, reusable catalyst. rsc.org | High yields reported. rsc.org |
| Ultrasound-Assisted Synthesis | None (ultrasound irradiation) | Mild, solvent-free, catalyst-free, short reaction times. rsc.org | 71-97% rsc.org |
| Nanocatalysis | Ag/Sodium Borosilicate Nanocomposite (ASBN) | Solvent-free, recyclable, short reaction times. acs.org | Good to excellent yields reported. acs.org |
| Magnetic Nanocatalysis | Fe3O4@tryptophan-La | Recyclable, neat reaction conditions, high yields. nih.gov | High to excellent yields reported. nih.gov |
Regioselective and Stereoselective Synthesis of this compound Analogues
Controlling regioselectivity is crucial in tetrazole synthesis, particularly when creating disubstituted products, as alkylation can occur at different nitrogen atoms of the tetrazole ring. researchgate.net For 5-(methylthio)tetrazole, alkylation with alkyl bromides typically yields a mixture of 1- and 2-alkylated products. nih.govrsc.org However, high regioselectivity for the 2-alkylated isomer can be achieved using Mitsunobu alkylation with alcohols. nih.govrsc.org The synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates in water also proceeds with regioselectivity. researchgate.net
Stereoselective synthesis becomes relevant when introducing chiral centers into the tetrazole derivatives. The azido-Ugi reaction with α-substituted cyclic secondary amines has been shown to proceed with a high degree of diastereocontrol, yielding tetrazole derivatives in excellent yields (up to 98%) and high diastereomeric excess (up to 100% de). figshare.comacs.org The diastereoselectivity is dependent on the ring size of the starting amine, with more rigid structures like piperidines providing the highest selectivity. nih.govfigshare.comacs.org Another approach involves the one-step synthesis of α-hydroxy-β-azido tetrazoles from α,β-epoxy nitriles, which demonstrates high levels of regio- and stereoselectivity. rsc.org
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols and designing new routes for tetrazole formation.
Reaction Kinetics and Transition State Analysis in this compound Synthesis
The most common route to the tetrazole ring is the [3+2] cycloaddition of an azide with a nitrile. nih.govacs.orgacs.org The mechanism of this reaction has been a subject of debate, with possibilities including a concerted cycloaddition or a stepwise pathway. nih.govacs.org Density functional theory (DFT) calculations have been instrumental in probing the energetics of these pathways. nih.govacs.orgbohrium.com
Studies suggest that for the reaction of azide salts with nitriles, a previously unexpected nitrile activation step occurs, leading to an imidoyl azide intermediate which then cyclizes. nih.govacs.org The activation barriers for this process are strongly correlated with the electron-withdrawing potential of the substituent on the nitrile. nih.govacs.org Computational studies on the cycloaddition of methyl azide (MeN3) and hydrazoic acid (HN3) to various substituted nitriles have been performed to calculate transition states and reaction energies. acs.org For instance, in reactions involving a proton source, the process may proceed via a stable intermediate rather than a direct cycloaddition. acs.org The stability of this intermediate increases with the electron-withdrawing power of the nitrile's substituent. acs.org
| Reaction Type | Proposed Mechanism | Key Findings from DFT/Kinetic Studies |
| Azide Salt + Nitrile | Stepwise, via imidoyl azide intermediate. nih.govacs.org | Activation barriers correlate with the nitrile substituent's electron-withdrawing potential. nih.govacs.org |
| Organic Azide + Nitrile | Concerted [3+2] cycloaddition. acs.org | Generally requires activated nitriles; regioselective for the 1-alkylated product. acs.orgacs.org |
| Anionic Cycloaddition (N3-) | Concerted [3+2] cycloaddition. acs.org | Reaction barrier decreases with increasing electron-withdrawing potential of the nitrile substituent. acs.org |
Spectroscopic Monitoring of Reaction Intermediates in this compound Pathways
The direct observation of reaction intermediates provides invaluable mechanistic insight. In situ spectroscopic techniques are powerful tools for this purpose. Infrared (IR) spectroscopy is particularly useful for monitoring the progress of cyclization reactions involving azides. nih.gov The characteristic azide band (around 2100 cm⁻¹) and amine bands can be monitored to follow their consumption and the subsequent formation of the tetrazole ring. nih.gov
In the context of metal-catalyzed tetrazole synthesis, the isolation and characterization of intermediates can elucidate the catalytic cycle. For example, in a cobalt(II)-catalyzed [3+2] cycloaddition, a cobalt(II)-diazido intermediate has been isolated and structurally characterized, confirming its role in the catalytic process. nih.govacs.org This intermediate itself was shown to be an active catalyst for the reaction. nih.govacs.org Similarly, in situ synthesis of a 5-methyl-1H-tetrazole ligand within a cadmium-organic framework has been demonstrated, allowing for the study of the formed complex. nih.govrsc.org While direct spectroscopic monitoring of this compound formation is not widely reported, these analogous studies provide a clear framework for how such investigations could be conducted.
Reactivity Studies and Mechanistic Organic Chemistry of Thiomethyl Methyl Tetrazole
Electrophilic and Nucleophilic Reactions of the Tetrazole Ring System
The tetrazole ring is an electron-rich heterocyclic system, making it susceptible to various electrophilic and nucleophilic attacks. The presence of both a methyl group on a nitrogen atom and a thiomethyl group on the carbon atom introduces further complexity and avenues for reaction.
Alkylation and Acylation Reactions of Thiomethyl-methyl Tetrazole Nitrogen Atoms
The nitrogen atoms of the tetrazole ring are primary sites for electrophilic attack, such as alkylation and acylation. The regioselectivity of these reactions is a key area of investigation.
Alkylation of 5-substituted-1H-tetrazoles can be complex due to the presence of two tautomeric forms (1H and 2H) and multiple nitrogen atoms that can be alkylated. nih.govdntb.gov.ua For 5-(methylthio)tetrazole, alkylation with alkyl bromides can lead to a mixture of 1- and 2-alkylated products. nih.gov However, methods like the Mitsunobu reaction, using alcohols, have been shown to proceed with high regioselectivity, favoring the 2-alkylated isomer. nih.govrsc.org Another approach involves the diazotization of aliphatic amines, which has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgnih.gov
The choice of alkylating agent and reaction conditions significantly influences the outcome. For instance, strong alkylating agents tend to react with 1-methyl-5-(methylthio)tetrazole at the N-3 position. Phase-transfer catalysis has also been employed for the alkylation of tetrazole derivatives, and the conditions can be optimized to favor specific isomers. researchgate.net
Acylation reactions on the tetrazole ring are also of interest. N-acylated tetrazoles can be unstable intermediates that undergo rearrangements, such as the Huisgen rearrangement, leading to the formation of other heterocyclic systems like 1,3,4-oxadiazoles. acs.org
Table 1: Regioselectivity in the Alkylation of 5-(Methylthio)tetrazole
| Alkylating Agent/Method | Predominant Isomer(s) | Reference(s) |
| Alkyl Bromides | Mixture of 1- and 2-alkylated products | nih.gov |
| Mitsunobu Reaction (with alcohols) | 2-alkylated tetrazoles | nih.govrsc.org |
| Diazotization of Aliphatic Amines | 2,5-disubstituted tetrazoles | organic-chemistry.orgnih.gov |
| Strong Alkylating Agents (on 1-methyl-5-(methylthio)tetrazole) | N-3 alkylation |
Reactions Involving the Thiomethyl Moiety: Oxidation, Desulfurization, and Coupling
The thiomethyl group at the 5-position of the tetrazole ring is a versatile functional handle that can undergo a variety of transformations.
Oxidation: The sulfur atom in the thiomethyl group is susceptible to oxidation. It can be oxidized to form the corresponding sulfoxide (B87167) or sulfone. evitachem.com These oxidized derivatives can exhibit altered reactivity and biological activity. For example, 5-methylsulfonyl-1-(4-nitrophenyl)tetrazole is significantly more reactive towards nucleophiles than its methylthio precursor, making it a useful starting material for synthesizing other functionally substituted tetrazoles. researchgate.net
Desulfurization: The thiomethyl group can be removed through desulfurization reactions. Copper-assisted desulfurization of 1-substituted-tetrazole-5-thiols has been reported to yield the corresponding 1-substituted-tetrazoles. researchgate.net The proposed mechanism involves the initial oxidation of the thiol to a disulfide, followed by copper-assisted oxidation. researchgate.net Other desulfurization methods for thiols, which could potentially be applied to thiomethyl tetrazoles, involve systems like triphenylphosphine/diiodoethane for nucleophilic substitution. cas.cn
Coupling Reactions: The thiomethyl group can participate in coupling reactions. For instance, the sodium salt of 1-methyl-1H-tetrazole-5-thiol can undergo nucleophilic substitution with various electrophiles. beilstein-journals.org This allows for the introduction of a wide range of substituents at the 5-position of the tetrazole ring, creating diverse molecular scaffolds.
Cycloaddition Reactions and Ring Transformations of this compound
Tetrazoles can participate in cycloaddition reactions, often serving as precursors to highly reactive nitrile imines. Photoinduced denitrogenation of 2-alkyl-5-(methylthio)tetrazoles generates nitrile imines, which can then undergo intramolecular 1,3-dipolar cycloaddition with an alkene tethered to the nitrogen atom. nih.govrsc.org This methodology provides a powerful route to polycyclic pyrazoline structures with high diastereoselectivity. nih.gov The methylthio group plays a crucial role in this transformation by red-shifting the UV absorbance of the tetrazole, which facilitates the photoinduced reaction. nih.gov
The tetrazole ring itself can be transformed into other heterocyclic systems. For example, 5-substituted tetrazoles can be converted into 1,3,4-oxadiazoles through a process involving N-acylation followed by a Huisgen-type rearrangement. acs.org Organocatalysts like L-proline have been shown to promote the ring transformation of 5-substituted tetrazoles to 1,3,4-oxadiazoles. researchgate.net
Table 2: UV Absorbance of 5-Substituted Tetrazoles
| Compound | ε254 (M-1·cm-1) | Reference(s) |
| 5-(Methylthio)tetrazole | 2520 | nih.gov |
| 5-(Benzylthio)tetrazole | 3080 | nih.gov |
| 5-Methyltetrazole (B45412) | 4.89 | nih.gov |
| 5-(Carboethoxy)tetrazole | 72.6 | nih.gov |
| 5-Phenyltetrazole | 8670 | nih.gov |
Catalytic Transformations Mediated by this compound
While the direct catalytic activity of this compound itself is not extensively documented, tetrazole derivatives, in general, are widely used as ligands in catalysis. researchgate.net
Role of this compound as a Ligand in Homogeneous Catalysis
Tetrazoles are effective ligands for a variety of metal ions due to the presence of multiple nitrogen atoms that can coordinate to the metal center. researchgate.netmdpi.com The specific isomer of this compound and its coordination mode (e.g., monodentate or bridging) would influence the properties of the resulting metal complex and its catalytic activity. For example, in some complexes, 1-substituted tetrazoles act as monodentate ligands, coordinating through the N4 atom of the tetrazole ring. researchgate.net The thiomethyl group could also potentially coordinate to a metal center, leading to multidentate ligand behavior.
Applications in Specific Organic Transformations (e.g., Cross-Coupling, Asymmetric Synthesis)
Metal complexes bearing tetrazole-based ligands have been utilized in various catalytic transformations. For instance, copper complexes with tetrazole-thiol ligands have shown catalytic activity in cross-coupling reactions. researchgate.net While specific examples detailing the use of "this compound" as a ligand in cross-coupling or asymmetric synthesis are not prominent in the searched literature, the broader class of tetrazole derivatives shows significant promise. The modular nature of tetrazole synthesis allows for the straightforward incorporation of chiral auxiliaries, making them attractive ligands for asymmetric catalysis.
Photochemical and Thermal Reactivity of this compound
The reactivity of this compound under photochemical and thermal conditions is characterized by the cleavage of the tetrazole ring, primarily leading to the formation of highly reactive nitrile imine intermediates. The specific pathways and products are influenced by the substitution pattern on the tetrazole ring and the reaction conditions.
Photochemical Reactivity
The photochemical behavior of thiomethyl-methyl tetrazoles, particularly 2-alkyl-5-(methylthio)tetrazoles, has been a subject of detailed investigation. A key finding is that the methylthio group at the 5-position plays a crucial role in the photo-induced denitrogenation of the tetrazole ring. nih.govrsc.orgresearchgate.net This substituent enables the reaction to proceed under milder conditions than those required for many other tetrazoles, which often necessitate an aryl group to facilitate the reaction. nih.govresearchgate.net
The primary photochemical process is the extrusion of molecular nitrogen (N₂) to generate a nitrile imine intermediate. nih.govresearchgate.net This reactive species can then undergo various subsequent reactions, most notably intramolecular 1,3-dipolar cycloadditions if an alkene moiety is present in the N-alkyl substituent. nih.govrsc.orgresearchgate.net This process has been effectively utilized in the stereoselective synthesis of polycyclic pyrazoline products. nih.govrsc.org
The influence of the methylthio group is attributed to its effect on the UV absorption properties of the tetrazole. It causes a red-shift in the UV absorbance, allowing for efficient photolysis at wavelengths such as 254 nm. nih.govrsc.orgresearchgate.net In contrast, tetrazoles lacking such a chromophore, like 5-methyltetrazole, exhibit very weak absorbance at this wavelength. nih.gov
UV Absorbance Data for 5-Substituted Tetrazoles
Interactive Table:
| Compound | Substituent at C5 | ε₂₅₄ (M⁻¹·cm⁻¹) | Reference |
|---|---|---|---|
| 5-(Methylthio)tetrazole | -SCH₃ | 2520 | nih.gov |
| 5-(Benzylthio)tetrazole | -SCH₂Ph | 3080 | nih.gov |
| 5-Methyltetrazole | -CH₃ | 4.89 | nih.gov |
| 5-(Carboethoxy)tetrazole | -CO₂Et | 72.6 | nih.gov |
This table illustrates the significantly higher molar absorptivity (ε) at 254 nm for tetrazoles with a thioether or phenyl substituent compared to those with methyl or carboethoxy groups.
Research has shown that the photochemical reaction is highly efficient for a range of substrates, leading to the formation of complex heterocyclic systems. nih.gov However, a potential side reaction is the in situ photoinduced isomerization of olefinic bonds within the substrate, which can affect the diastereoselectivity of the cycloaddition. nih.govrsc.org
Studies on the related compound, 5-mercapto-1-methyltetrazole, under matrix isolation conditions, reveal more complex photochemical fragmentation pathways upon UV irradiation (λ ≥ 235 nm). mdpi.comcore.ac.uk These pathways include:
Expulsion of molecular nitrogen to form 1-methyl-1H-diazirene-3-thiol. mdpi.comcore.ac.uk
Ring cleavage to produce methyl isothiocyanate and hydrazoic acid. mdpi.comcore.ac.uk
Simultaneous elimination of nitrogen and sulfur to yield N-methylcarbodiimide. mdpi.comcore.ac.uk
Products from Photolysis of 5-Mercapto-1-methyltetrazole in Argon Matrix
Interactive Table:
| Photoproduct | Formation Pathway | Reference |
|---|---|---|
| 1-Methyl-1H-diazirene-3-thiol | N₂ elimination | mdpi.comcore.ac.uk |
| Methyl isothiocyanate | Ring cleavage (N1-N2, N4-C5) | mdpi.comcore.ac.uk |
| Hydrazoic acid | Ring cleavage (N1-N2, N4-C5) | core.ac.uk |
This table summarizes the different fragmentation products observed upon UV irradiation of a related thiomethyl tetrazole derivative.
Thermal Reactivity
Similar to photochemical activation, thermal treatment of thiomethyl-methyl tetrazoles can also induce the elimination of nitrogen and the formation of nitrile imines. researchgate.netacs.org Flash vacuum pyrolysis (FVP) is a common technique used to study the thermal decomposition of tetrazoles, which are known precursors for nitrile imines. researchgate.netacs.org These intermediates can then rearrange to form more stable products, such as carbodiimides. researchgate.net
For instance, the thermolysis of 2,5-disubstituted tetrazoles is a known route to generate nitrile imines. acs.org The stability and subsequent reaction pathways of these intermediates are subjects of ongoing mechanistic studies. researchgate.net While specific thermal decomposition data for this compound is not extensively detailed in the provided context, the general behavior of substituted tetrazoles suggests that it would serve as a precursor to methyl-substituted nitrile imine intermediates under thermal stress. acs.orgacs.org
Studies on related tetrazole structures provide insight into potential thermal degradation pathways. For example, 1-methyl-1,4-dihydro-5H-tetrazol-5-one undergoes thermolysis at temperatures above 150°C, releasing nitrogen gas to form methyl isothiocyanate and azides. Theoretical calculations on unsubstituted tetrazole suggest that its thermal decomposition involves its different tautomeric forms as well as a carbenoid intermediate. colab.ws
Computational and Theoretical Chemistry of Thiomethyl Methyl Tetrazole
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For thiomethyl-methyl tetrazole, these methods can elucidate the distribution of electrons, the nature of chemical bonds, and the relative stabilities of its different forms.
Density Functional Theory (DFT) has become a standard method for the computational study of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on this compound would typically involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to optimize the molecular geometry and calculate various electronic properties.
Key parameters obtained from DFT calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical DFT Calculated Electronic Properties of this compound Isomers
| Property | 1-methyl-5-(methylthio)-1H-tetrazole | 2-methyl-5-(methylthio)-2H-tetrazole |
| HOMO Energy (eV) | -7.5 | -7.8 |
| LUMO Energy (eV) | -1.2 | -1.0 |
| HOMO-LUMO Gap (eV) | 6.3 | 6.8 |
| Dipole Moment (Debye) | 3.5 | 4.1 |
Ab initio methods, which are based on first principles without the use of empirical parameters, are invaluable for detailed conformational analysis and the study of tautomerism. For this compound, two primary tautomers/isomers exist: 1-methyl-5-(methylthio)-1H-tetrazole and 2-methyl-5-(methylthio)-2H-tetrazole. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be employed to determine the relative energies of these isomers and the energy barriers for their interconversion.
Conformational analysis focuses on the rotation around the S-C bond of the thiomethyl group. By performing a relaxed potential energy surface scan, the most stable conformers and the rotational energy barriers can be identified. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are used to explore the behavior of a collection of molecules over time. MD simulations can provide insights into the intermolecular interactions that govern the bulk properties of this compound.
By placing a number of this compound molecules in a simulation box and applying a suitable force field (e.g., OPLS-AA or GAFF), the system's evolution can be tracked. Analysis of the simulation trajectories can reveal information about radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance. This can help in understanding the liquid structure and packing in the solid state. Furthermore, hydrogen bonding and van der Waals interactions between molecules can be quantified.
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, this can involve identifying the most likely sites for electrophilic or nucleophilic attack.
The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, is a valuable tool for this purpose. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of positive and negative potential. Red-colored regions indicate areas of high electron density and are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas prone to nucleophilic attack.
Furthermore, computational methods can be used to model reaction pathways, such as oxidation of the sulfur atom or substitution reactions on the tetrazole ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined, providing a detailed picture of the reaction's feasibility and kinetics.
Computational Design of Novel this compound Derivatives
The insights gained from computational studies can be leveraged to design novel derivatives of this compound with tailored properties. For instance, if a particular application requires a more electron-rich or electron-poor tetrazole ring, substituents can be computationally screened to identify those that would achieve the desired electronic modification.
By systematically replacing hydrogen atoms on the methyl groups or introducing different functional groups to the tetrazole ring, libraries of virtual compounds can be created. High-throughput computational screening can then be used to predict the properties of these derivatives, such as their electronic properties, stability, and reactivity. This in silico design process can significantly accelerate the discovery of new molecules with enhanced performance for specific applications, saving time and resources compared to traditional trial-and-error synthesis.
Uncharted Territory: The Coordination Chemistry of this compound Remains Largely Unexplored
Despite a thorough review of available scientific literature, a detailed exploration of the coordination chemistry and metallosupramolecular architectures involving the specific ligand "this compound," scientifically known as 1-methyl-5-(methylthio)-1H-tetrazole, reveals a significant gap in current research. While the broader family of tetrazole-containing ligands has been extensively studied for their versatile coordination behaviors and applications, this particular S-methylated derivative appears to be a largely uncharted area in the field of inorganic and materials chemistry.
The synthesis of 1-methyl-5-(methylthio)-1H-tetrazole and related compounds has been documented, indicating its accessibility as a chemical entity. However, its subsequent use as a ligand to form metal complexes, coordination polymers (CPs), or metal-organic frameworks (MOFs) is not substantially reported in peer-reviewed publications. This scarcity of data prevents a detailed analysis of its coordination chemistry, electronic properties, and potential applications as requested.
For context, the closely related de-methylated analogue, 1-methyl-1H-tetrazole-5-thiol, exists in a tautomeric equilibrium with its thione form and has been widely employed as a ligand. Its coordination chemistry is rich, demonstrating a variety of binding modes through the tetrazole nitrogen atoms and the exocyclic sulfur atom. This has led to the formation of diverse mononuclear and polynuclear complexes, as well as extended network structures. However, the permanent methylation of the sulfur atom in "this compound" fundamentally alters its electronic and steric properties, making direct extrapolation of the thiol's coordination behavior speculative and scientifically unsound.
Consequently, without specific research findings on the synthesis and characterization of its metal complexes, a discussion of the following topics, as they pertain directly to "this compound," cannot be provided at this time:
Coordination Chemistry and Metallosupramolecular Architectures Involving Thiomethyl Methyl Tetrazole Ligands
Applications of Thiomethyl-methyl Tetrazole Coordination Complexes in Catalysis and Non-Biological Sensing:There are no documented applications of complexes derived from this ligand in the fields of catalysis or sensing.
The absence of research in this specific area suggests that the coordination chemistry of 1-methyl-5-(methylthio)-1H-tetrazole is a field ripe for investigation. Future studies would be necessary to synthesize and characterize its metal complexes, elucidate its coordination behavior, and explore the properties and potential applications of the resulting materials. Until such research is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be generated.
Advanced Characterization Methodologies for Structural Elucidation and Electronic Properties of Thiomethyl Methyl Tetrazole
Single-Crystal X-ray Diffraction Analysis of Thiomethyl-methyl Tetrazole and Its Derivatives
A notable example is the single-crystal X-ray diffraction analysis of 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole . This derivative provides a model for understanding the geometry and packing of molecules containing the 1-methyl-tetrazole-5-thioether moiety. The study of this compound reveals key structural features that are likely to be present in this compound.
| Crystal Data for 1-methyl-5-(4-(1-methyl-1H-tetrazol-5-ylthio)butylthio)-1H-tetrazole | |
| Parameter | Value |
| Empirical Formula | C₈H₁₄N₈S₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.455(1) |
| b (Å) | 9.7574(8) |
| c (Å) | 8.9024(9) |
| β (°) | 116.23(1) |
| Volume (ų) | 658.8 |
| Z | 2 |
The crystal structure of this derivative is dominated by van der Waals forces and does not exhibit classical hydrogen bonding. The packing of the molecules in the crystal lattice is influenced by the conformation of the butyl chain and the orientation of the tetrazole rings. These findings suggest that the crystal structure of 1-methyl-5-(methylthio)-1H-tetrazole would similarly be influenced by intermolecular sulfur-sulfur and sulfur-nitrogen interactions, as well as by the packing efficiency dictated by the methyl groups.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in both solution and solid states. It provides detailed information about the chemical environment of individual atoms.
Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to determine one-bond proton-carbon correlations. For a derivative like (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol , an HSQC experiment would show a correlation between the methyl protons and the methyl carbon of the this compound moiety, confirming their direct connection. mdpi.com
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons. In the case of 1-methyl-5-(methylthio)-1H-tetrazole, an HMBC spectrum would be expected to show correlations between the N-methyl protons and the C5 carbon of the tetrazole ring, as well as between the S-methyl protons and the C5 carbon. A study on 1-aryl-1H-1,2,3,4-tetrazoles demonstrated the utility of HMBC in correlating the N1-substituent protons to the C5 carbon of the tetrazole ring. conicet.gov.ar
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. For this compound, a NOESY experiment could potentially show a correlation between the N-methyl and S-methyl protons if they are close enough in space, which would provide insights into the preferred conformation around the C5-S bond.
Dynamic NMR for Conformational Exchange and Tautomerism
Dynamic NMR (DNMR) is a powerful technique for studying dynamic processes such as conformational changes and tautomeric equilibria that occur on the NMR timescale. Tetrazoles can exist in different tautomeric forms, and the substituents on the ring can influence the position of this equilibrium. researchgate.net
For 1-methyl-5-(methylthio)-1H-tetrazole, the N-methylation at the 1-position prevents the common 1H-2H tautomerism of the tetrazole ring itself. However, DNMR could be employed to study the rotational barrier around the C5-S bond. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different rotamers, allowing for the determination of the activation energy for this process. Such studies provide valuable information on the molecule's flexibility and the steric and electronic effects of the methyl groups.
High-Resolution Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a derivative of 1-methyl-1H-tetrazole-5-thiol, (1R,4S,5S)-5-((3-hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol , HRMS was used to confirm its molecular formula. mdpi.com
The fragmentation patterns observed in mass spectrometry provide valuable structural information. For tetrazole derivatives, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂). mdpi.com The fragmentation of 1-methyl-5-(methylthio)-1H-tetrazole under electron ionization (EI) would likely proceed through several key steps:
Molecular Ion Formation : The initial step is the formation of the molecular ion [M]⁺•.
Loss of N₂ : A characteristic fragmentation of the tetrazole ring is the extrusion of a molecule of nitrogen, leading to a highly reactive intermediate.
Cleavage of Methyl Groups : Fragmentation can also occur through the loss of the N-methyl or S-methyl radicals.
Rearrangements : Subsequent rearrangements and further fragmentation of the resulting ions would lead to the observed mass spectrum.
A detailed analysis of the fragmentation of 5-allyloxy-1-aryl-tetrazoles revealed that the fragmentation pathways are highly dependent on the substituents on the aryl ring, indicating that the electronic nature of the substituents plays a significant role in directing the fragmentation process. nih.gov
| Predicted HRMS Data for 1-methyl-5-(methylthio)-1H-tetrazole | |
| Parameter | Value |
| Molecular Formula | C₃H₆N₄S |
| Exact Mass | 130.0313 |
| M+H⁺ | 131.0386 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.
For 5-(benzylthio)-1H-tetrazole , a closely related compound, the FT-IR and FT-Raman spectra have been studied in detail. pnrjournal.com The characteristic vibrational modes of the tetrazole ring are observed in the fingerprint region of the spectrum. Key vibrational frequencies include:
N-H stretching : For the 1H-tetrazole, a broad band corresponding to the N-H stretch is expected. However, for 1-methyl-5-(methylthio)-1H-tetrazole, this will be absent and replaced by C-H stretching vibrations of the methyl groups.
C=N and N=N stretching : These vibrations of the tetrazole ring typically appear in the region of 1400-1600 cm⁻¹.
Ring breathing modes : These vibrations, which involve the expansion and contraction of the entire ring, are also characteristic of the tetrazole structure.
C-S stretching : The C-S stretching vibration is expected to appear in the range of 600-800 cm⁻¹.
Data from 5-(ethylthio)-1H-tetrazole provides further comparative information on the vibrational modes associated with the thioether linkage and the tetrazole ring. nih.gov
| Characteristic Vibrational Frequencies for Tetrazole Derivatives | |
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
| C-H stretch (methyl) | 2900-3000 |
| C=N / N=N stretch (tetrazole ring) | 1400-1600 |
| Tetrazole ring vibrations | 1000-1300 |
| C-S stretch | 600-800 |
X-ray Photoelectron Spectroscopy (XPS) and UV-Vis Spectroscopy for Electronic Structure Insights
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For nitrogen-containing heterocyclic compounds, XPS can distinguish between different nitrogen environments (e.g., pyridinic, pyrrolic, and graphitic nitrogen). nih.govnih.gov
In the N 1s XPS spectrum of 1-methyl-5-(methylthio)-1H-tetrazole, one would expect to see multiple peaks corresponding to the four nitrogen atoms in the tetrazole ring. The binding energies of these nitrogen atoms would be influenced by their specific bonding environment within the ring and their proximity to the methyl and thiomethyl substituents. This technique could provide valuable data on the electronic distribution within the tetrazole ring.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is related to the energy gap between these orbitals.
Electrochemical Characterization of this compound
The electrochemical behavior of this compound, while not extensively documented in dedicated studies, can be inferred from the analysis of related tetrazole derivatives. The electrochemical characteristics of these compounds are primarily dictated by the tetrazole ring and the nature of its substituents. Techniques such as cyclic voltammetry are instrumental in elucidating the redox properties, including oxidation and reduction potentials, which are critical for understanding the molecule's electronic structure and reactivity.
The tetrazole moiety itself is generally considered to be electrochemically stable and resistant to oxidation. However, it can undergo reduction at negative potentials. The introduction of substituents, such as a methyl (-CH₃) group and a thiomethyl (-SCH₃) group, is expected to modulate the electron density of the tetrazole ring and, consequently, its redox potentials.
Research on the electrochemical reduction of the parent compound, 1H-tetrazole, has shown that it undergoes an irreversible reduction process at a platinum electrode in dimethyl sulfoxide (B87167). This reduction is believed to involve the cleavage of the N-N bond within the tetrazole ring. The presence of a catalytic surface, such as platinum, is crucial for this hydrogen evolution reaction to occur. researchgate.net
The influence of substituents on the redox potentials of heterocyclic compounds is a well-established principle. Electron-donating groups, such as methyl and thiomethyl groups, increase the electron density on the heterocyclic ring, making it more susceptible to oxidation and more difficult to reduce. Conversely, electron-withdrawing groups have the opposite effect. Studies on substituted s-tetrazines have demonstrated a clear correlation between the electron-donating or -withdrawing nature of the substituents and the measured redox potentials. nih.govnih.gov
In the case of this compound, both the methyl and thiomethyl groups are considered to be electron-donating. Therefore, it is anticipated that their presence would lead to a higher oxidation potential and a more negative reduction potential compared to the unsubstituted tetrazole ring. The precise values of these potentials would be dependent on the specific isomer of this compound under investigation, as the position of the substituents influences their electronic effects.
| Substituent Type | Effect on Electron Density | Expected Impact on Oxidation Potential | Expected Impact on Reduction Potential |
| Electron-Donating (e.g., -CH₃, -SCH₃) | Increases | Increases (more difficult to oxidize) | Decreases (more difficult to reduce) |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Decreases (easier to oxidize) | Increases (easier to reduce) |
It is important to note that the electrochemical behavior of tetrazole derivatives can also be influenced by the experimental conditions, such as the solvent, supporting electrolyte, and electrode material. For instance, some tetrazole compounds have been studied for their role as corrosion inhibitors, where their electrochemical interactions with metal surfaces are of primary interest. In such applications, potentiodynamic polarization studies reveal how these molecules can alter the corrosion potential and current of a metal. researchgate.netresearchgate.net
Further research employing techniques like cyclic voltammetry on this compound would be necessary to determine its precise oxidation and reduction potentials and to fully characterize its electrochemical properties. Such studies would provide valuable insights into the electronic nature of this specific compound and its potential applications in various fields.
Derivatization and Functionalization Strategies for Thiomethyl Methyl Tetrazole Scaffolds
C-H Functionalization and Directed Metalation of the Tetrazole Ring in Thiomethyl-methyl Tetrazole
Direct C-H functionalization of heterocyclic rings is a powerful tool for molecular diversification, offering an atom-economical alternative to traditional cross-coupling reactions. For the tetrazole core, the C5-H bond is the primary target for such transformations.
Directed metalation, typically using strong organolithium or magnesium bases, is a common strategy to deprotonate the C5 position. The tetrazole nitrogen atoms can coordinate to the metal, facilitating the deprotonation. However, lithiated tetrazoles can be unstable, sometimes leading to ring fragmentation. nih.gov More stable organomagnesium intermediates have been developed, which can be generated by deprotonating N-protected tetrazoles. nih.gov For example, 1N-pyridyl-2-methyl protected tetrazoles undergo C-H deprotonation at the C5 position using a turbo-Grignard reagent (i-PrMgCl·LiCl), followed by reaction with various electrophiles to install new substituents. nih.gov
It is crucial to note that this C-H functionalization approach applies to tetrazole rings possessing a hydrogen atom at the C5 position. In the case of "this compound," such as 1-methyl-5-(methylthio)-1H-tetrazole, the C5 position is already substituted. Therefore, direct C-H functionalization or metalation at this position to introduce new groups is not a viable strategy.
Alternative C-H functionalization could theoretically target the C-H bonds of the N-methyl or S-methyl groups. The tetrazole ring can act as a directing metalation group (DMG), a concept well-established in aromatic chemistry where a coordinating functional group directs a strong base to deprotonate an adjacent C-H bond. uwindsor.canih.gov While specific examples for the this compound scaffold are not extensively documented, the principles of directed metalation suggest that deprotonation of the N-methyl group could be a potential, albeit challenging, route for further derivatization.
Table 1: Examples of C5-Functionalization of N-Protected Tetrazoles via Directed Metalation nih.gov This table illustrates the functionalization of the C5-H bond, a position already occupied in this compound.
| Electrophile | Resulting Functional Group at C5 | Product Example |
| Ketones (e.g., benzophenone) | Hydroxy(diphenyl)methyl | (1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)diphenylmethanol |
| Aldehydes | Hydroxymethyl | - |
| Fluorenone | 9-Hydroxy-9H-fluorenyl | 9-(1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)-9H-fluoren-9-ol |
| Acetophenone | 1-Hydroxy-1-phenylethyl | 1-(1-((6-Methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)-1-phenylethan-1-ol |
Introduction of Diverse Functionalities via the Thiomethyl Group
The thiomethyl group (-SCH₃) at the C5 position is not merely a placeholder but serves as a versatile functional handle for subsequent chemical modifications. nih.govrsc.org This allows for the introduction of a wide array of functionalities, significantly expanding the chemical space accessible from a common this compound intermediate.
One of the key advantages of the methylthio group is its ability to facilitate photodenitrogenation and subsequent intramolecular cycloadditions, providing access to complex polycyclic structures. nih.govrsc.org Beyond this enabling role, the group itself can be transformed. Research has demonstrated that the (methylthio) group can be readily converted into other functionalities through various chemical reactions. nih.gov
Key transformations include:
Cross-Coupling Reactions: The C-S bond of the thiomethyl group can participate in metal-catalyzed cross-coupling reactions. For instance, the Liebeskind-Srogl cross-coupling allows for the substitution of the methylthio group with aryl or other organic fragments using boronic acids under palladium catalysis. nih.gov
Oxidation: The sulfur atom of the thiomethyl group can be oxidized to form sulfoxides (-SOCH₃) or sulfones (-SO₂CH₃). These transformations alter the electronic and steric properties of the molecule and can be useful for modulating biological activity or material properties. For example, tert-Butyl nitrite (B80452) has been used to mediate the methylsulfoxidation of tetrazole-amines with DMSO. researchgate.net
Nucleophilic Substitution: The methylthio group can be displaced by strong nucleophiles, or it can be cleaved to the corresponding thiol (tetrazole-5-thiol). This thiol is a potent nucleophile itself and can be used in various reactions, such as the ring-opening of aziridines to create complex aminocyclopentitol structures. mdpi.com
Table 2: Functionalization Reactions of the 5-Thiomethyl Group on a Tetrazole Core
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Reference |
| Liebeskind-Srogl Cross-Coupling | Phenylboronic acid, Pd catalyst | Phenyl | nih.gov |
| Oxidation | Oxidizing agent (e.g., t-BuONO/DMSO) | Methylsulfinyl (-SOCH₃) | researchgate.net |
| Nucleophilic Attack (as thiol) | Ring-opening of bicyclic vinyl aziridines in water | Thioether linkage to a functionalized cyclopentene | mdpi.com |
Polymerization and Macromolecular Integration of this compound Units
The incorporation of tetrazole moieties into macromolecular structures is a growing field of interest for developing advanced materials, including energetic materials, functional hydrogels, and specialty polymers. core.ac.uknih.govbsz-bw.de A this compound unit can be integrated into a polymer chain through several strategies.
A common method involves the polymerization of vinyl-substituted tetrazoles. core.ac.uk A this compound core could be functionalized with a vinyl group (e.g., at the N1 position) to create a monomer suitable for radical polymerization. This monomer could then be copolymerized with standard monomers like styrene (B11656) or methyl methacrylate (B99206) to fine-tune the properties of the resulting polymer. core.ac.uk
Another approach involves creating polymers where the tetrazole ring is part of the main chain. For instance, polymethylenetetrazole (PMT) has been synthesized via the polymerization of 5-chloromethyl-tetrazole. nih.gov This process yields a polymer chain consisting of methylene (B1212753) linkers and tetrazole rings, which can exist as a mixture of 1,5- and 2,5-isomers. nih.gov A similar strategy could potentially use a derivative of this compound.
More recently, functional tetrazole-containing comonomers have been designed for creating smart materials. A tetrazole-methylsulfone acrylamide (B121943) comonomer has been developed for incorporation into polyacrylamide (PAAm) hydrogels. bsz-bw.de These modified hydrogels allow for the efficient conjugation of thiol-derivatized biomolecules, highlighting a sophisticated application of tetrazole chemistry in biomaterials. bsz-bw.de This approach demonstrates the value of the tetrazole core, particularly when functionalized with groups like methylsulfone (an oxidized form of thiomethyl), in creating materials with specific, high-value functionalities.
Table 3: Strategies for Macromolecular Integration of Tetrazole Units
| Integration Strategy | Monomer Example | Polymer Type | Key Feature | Reference |
| Radical Polymerization | 2-R-5-vinyltetrazole | Poly(vinyltetrazole) | Side-chain functionalization | core.ac.uk |
| Polycondensation | 5-Chloromethyl-tetrazole | Polymethylenetetrazole (PMT) | Main-chain integration | nih.gov |
| Comonomer for Functional Hydrogels | Tetrazole-methylsulfone acrylamide | Biofunctional Polyacrylamide | Covalent ligand conjugation | bsz-bw.de |
Self-Assembly Strategies of this compound Derivatives
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects. Tetrazole derivatives, with their aromatic nature and multiple hydrogen bond acceptors, are excellent candidates for designing self-assembling systems.
Research has shown that tetrazole derivatives can be incorporated into larger molecular frameworks that exhibit complex self-assembly behavior. For example, thiophene-based molecules containing tetrazole units have been observed to self-assemble into fluorescent microfibers. dokumen.pub In one study, live human fibroblasts were shown to spontaneously uptake a 2,6-diphenyl derivative, which then formed a thick network of green fluorescent microfibers within the cells over several hours. dokumen.pub This demonstrates a sophisticated application of self-assembly for creating functional structures in a biological environment.
The ability of the tetrazole ring to act as a bioisostere for carboxylic acids and cis-amide bonds also influences its role in the self-assembly of peptidomimetics and other biologically relevant molecules. rug.nl By carefully designing the substituents on the this compound scaffold, it is possible to program the desired intermolecular interactions and guide the formation of specific supramolecular architectures, from discrete macrocycles to extended networks. grafiati.com The derivatization strategies discussed previously, such as modifying the thiomethyl group or functionalizing the N-methyl position, provide the tools to control the balance of forces required for targeted self-assembly.
Structure Reactivity Relationships in Thiomethyl Methyl Tetrazole Chemistry Chemical Focus
Influence of Substituent Effects on Reaction Rates and Selectivity
The reactivity of the tetrazole ring in thiomethyl-methyl tetrazole is significantly influenced by the electronic and steric nature of its substituents: the methyl (-CH₃) group and the thiomethyl (-SCH₃) group. These groups modulate the electron density of the tetrazole ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack and influencing the regioselectivity of its reactions.
In the context of synthetic applications, the thiomethyl group has been shown to be a key facilitator in certain reactions. For instance, in the photoinduced intramolecular dipolar cycloadditions of 2-alkyl-5-(methylthio)tetrazoles, the methylthio group is proposed to facilitate the initial photodenitrogenation step. rsc.orgnih.gov This substituent also red-shifts the UV absorbance of the tetrazole, which can be a crucial factor in photochemical reactions. rsc.orgnih.gov
The position of the methyl group, whether at the N1 or N2 position of the tetrazole ring, also dictates the reaction outcomes. Alkylation of 5-(methylthio)tetrazole can lead to a mixture of 1- and 2-alkylated products, indicating that the reaction conditions can be tuned to favor one isomer over the other, thereby controlling the selectivity of subsequent transformations. rsc.orgnih.gov For example, alkylation with alkyl bromides can result in a nearly equimolar mixture of 1- and 2-alkylated products, whereas Mitsunobu alkylation with alcohols shows high regioselectivity for the 2-alkylated isomer. rsc.orgnih.gov
| Reaction Condition | Product Ratio (1-alkylated : 2-alkylated) | Reference |
| Alkylation with alkyl bromides | 45 : 55 | rsc.orgnih.gov |
| Mitsunobu alkylation with alcohols | High regioselectivity for 2-alkylated | rsc.orgnih.gov |
Steric and Electronic Effects on Aromaticity and Stability
The aromaticity of the tetrazole ring is a key determinant of its stability, and this property is modulated by the steric and electronic effects of the methyl and thiomethyl substituents. The tetrazole ring is an electron-deficient aromatic system due to the presence of four nitrogen atoms. nih.gov Substituents can either enhance or diminish this aromatic character.
Theoretical studies on substituted tetrazoles have shown that both the nature and the position of the substituent significantly affect the aromaticity of the ring. researchgate.net Electron-donating groups, such as the methyl group, can potentially decrease the aromaticity by increasing the electron density of the ring. Conversely, electron-withdrawing groups can enhance aromaticity. researchgate.net The thiomethyl group, with its ability to engage in π-interactions, can also influence the delocalization of electrons within the ring, thereby affecting its aromatic stability.
The thermal stability of substituted tetrazoles is an important characteristic. For example, 1-hydroxy-5-methyltetrazole has a decomposition temperature of 194 °C, which is lower than that of the unsubstituted 5-methyltetrazole (B45412) (254 °C). mdpi.com This highlights the significant impact that substituents can have on the thermal stability of the tetrazole core.
Tautomeric Equilibrium and Its Impact on Chemical Behavior
For N-unsubstituted 5-substituted tetrazoles, a tautomeric equilibrium exists between the 1H and 2H forms. researchgate.netnih.gov In the case of this compound, where the methyl group is attached to a nitrogen atom, the two primary isomers are 1-methyl-5-(methylthio)-1H-tetrazole and 2-methyl-5-(methylthio)-2H-tetrazole. These are distinct compounds, but their relative stability and reactivity are concepts related to the tautomerism of the parent 5-(methylthio)tetrazole.
High-level ab initio calculations have been used to determine the relative energies of tetrazole tautomers. nih.gov Such studies indicate that the gas-phase stability of the 2H-tautomer is greater than that of the 1H-tautomer. nih.gov However, in solution, the 1H tautomer is often the predominant form. nih.gov The specific substituents on the ring can influence this equilibrium.
The existence of these two isomeric forms has a profound impact on the chemical behavior of this compound. Each isomer presents a different steric and electronic environment, leading to different reactivity patterns. For instance, the synthesis of 1-substituted and 2-substituted tetrazoles often requires different synthetic strategies to achieve regioselectivity. core.ac.ukorganic-chemistry.org
The different tautomeric forms can also exhibit different physicochemical properties, which can affect their behavior in various applications. chemrxiv.org Tautomerism can influence properties such as lipophilicity, acidity, and the ability to form hydrogen bonds, all of which are critical in fields like medicinal chemistry. researchgate.net The chemical environment, including the solvent, can shift the tautomeric equilibrium, thereby altering the dominant reactive species in a given reaction. researchgate.net
| Isomer | Relative Stability (Gas Phase) | Predominant Form (Solution) |
| 2H-tetrazole | More stable | - |
| 1H-tetrazole | Less stable | Predominant |
Future Research Directions and Emerging Trends in Thiomethyl Methyl Tetrazole Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
A significant trend in modern chemical synthesis is the shift from traditional batch processing to continuous flow chemistry. This approach offers numerous advantages, particularly for reactions involving hazardous reagents or intermediates, which are common in tetrazole synthesis.
Flow Chemistry: The synthesis of tetrazoles often involves azides, which can lead to the formation of explosive hydrazoic acid (HN3) or shock-sensitive metal azides. core.ac.ukmit.edu Continuous flow synthesis is an emerging technology that mitigates these risks by using small reaction volumes at any given time, thus enhancing safety. core.ac.ukmit.edu Researchers have successfully demonstrated the use of continuous flow microreactors for the safe and efficient synthesis of 5-substituted tetrazoles. core.ac.ukmit.edunih.gov This methodology avoids the need for toxic metal promoters, uses near-equimolar amounts of sodium azide (B81097), and significantly reduces the hazards associated with HN3 by keeping it contained within the flow system where residual azide can be quenched in-line. core.ac.ukmit.edu Applying these established flow protocols to the synthesis of thiomethyl-methyl tetrazole could lead to safer, more scalable, and efficient production.
| Feature | Batch Synthesis | Flow Chemistry Synthesis |
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., NaN3, HN3). core.ac.ukmit.edu | Minimized risk due to small reaction volumes and contained system. core.ac.ukmit.edu |
| Efficiency | Can be limited by heat and mass transfer. | Enhanced heat and mass transfer, often leading to higher yields and purity. |
| Scalability | Scaling up can be challenging and increase safety risks. | More straightforward and safer to scale by running the system for longer periods. mit.edu |
| Reagent Use | Often requires excess azide. core.ac.uk | Can operate with near-equimolar amounts of reagents. mit.edu |
Automated Synthesis Platforms: Automated synthesis platforms are revolutionizing the discovery of new molecules by enabling rapid, iterative synthesis. chemrxiv.org These systems can accelerate the creation of compound libraries for screening purposes. In a related context, hydrogels formed by tetrazole methylsulfone and thiol crosslinkers have been successfully prepared using semi-automated pipetting robots for high-throughput 3D cell encapsulation. bsz-bw.de This demonstrates the compatibility of tetrazole chemistries with automated systems. Integrating the synthesis of this compound derivatives into next-generation automated synthesizers could dramatically speed up the exploration of their structure-activity relationships for various applications, from medicine to materials science. chemrxiv.org
Exploration of Novel Application Areas in Materials Science and Green Chemistry
While tetrazoles are well-known in medicinal chemistry, their unique properties are opening doors to new applications in materials science and green chemistry.
Materials Science: The reactivity of the tetrazole ring and its substituents can be harnessed to create novel materials. For instance, the reaction between tetrazole-methylsulfone derivatives and thiols has been used to form hydrogels with tunable properties for 3D cell culture. bsz-bw.de These hydrogels exhibit adjustable gelation kinetics and stiffness, making them suitable for creating specific cellular microenvironments. bsz-bw.de The thiol group in 1-methyl-1H-tetrazole-5-thiol has been used in nucleophilic ring-opening reactions under aqueous conditions, highlighting its utility in creating complex molecules. mdpi.com The thiomethyl group in this compound offers a reactive handle that could be similarly exploited to synthesize new polymers, hydrogels, or other functional materials. Future research could focus on polymerizing this compound derivatives or using them as cross-linkers to create materials with tailored thermal, mechanical, or optical properties.
Green Chemistry: Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of tetrazole derivatives is an area where green chemistry can have a significant impact. researchgate.netajgreenchem.com Research has focused on developing synthetic methods that are more environmentally benign. The use of flow reactors, as discussed previously, is a key green chemistry approach as it improves safety. core.ac.uk Other green approaches include microwave-assisted synthesis and the use of environmentally friendly solvents like water. mdpi.comresearchgate.net Future work on this compound could focus on developing syntheses that utilize greener solvents, catalysts, and conditions, and designing derivatives that have a lower environmental impact.
| Green Chemistry Principle | Application in Tetrazole Synthesis |
| Prevention | Designing syntheses that minimize waste. |
| Safer Solvents & Auxiliaries | Using water as a solvent for nucleophilic substitution reactions involving tetrazole thiols. mdpi.com |
| Design for Energy Efficiency | Employing microwave irradiation to potentially reduce reaction times and energy consumption. researchgate.net |
| Inherently Safer Chemistry for Accident Prevention | Using continuous flow reactors to handle hazardous reagents like sodium azide safely. core.ac.ukmit.edumit.edu |
Challenges and Opportunities in the Synthesis and Application of this compound Derivatives
Despite the promise, the synthesis and application of this compound derivatives are not without challenges. However, these challenges often create new research opportunities.
Challenges:
Regioselectivity: The alkylation of the tetrazole ring can be a significant challenge. For example, the alkylation of 5-(methylthio)tetrazole with alkyl bromides can result in a mixture of 1- and 2-alkylated products, complicating purification and reducing the yield of the desired isomer. nih.gov
Synthetic Hazards: As mentioned, traditional batch synthesis of tetrazoles poses safety risks due to the use of azides. core.ac.uk Overcoming these hazards requires specialized equipment and careful handling protocols, which can be a barrier to widespread use.
Photochemical Stability: The photolysis of tetrazoles can lead to the cleavage of the heterocyclic ring, resulting in a variety of photoproducts. researchgate.net This can be a limitation in applications where the molecule is exposed to light, as it may lead to degradation and loss of function. For certain synthetic pathways that rely on photochemistry, controlling the reaction to achieve high selectivity and yield can be challenging. nih.govresearchgate.net
Opportunities:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for thiomethyl-methyl tetrazole derivatives?
- Methodology : Derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting substituted chlorobenzoyl chlorides with this compound precursors in PEG-400 medium using Bleaching Earth Clay (BEC, pH 12.5) as a heterogenous catalyst at 70–80°C yields products in 1–2 hours. Reaction progress is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Characterization : FTIR (e.g., C-H stretching at 3135 cm⁻¹, carbonyl at 1707 cm⁻¹) and NMR (¹H: azomethine proton at 10.23 ppm; ¹³C: carbonyl ester at 164.95 ppm) are critical for structural confirmation .
Q. How does the tetrazole ring enhance bioavailability in drug design?
- Mechanism : The tetrazole ring acts as a metabolically stable surrogate for carboxylic acids, improving lipophilicity and cell permeability. Its planar, electron-rich structure facilitates hydrogen bonding and van der Waals interactions with biological targets, enhancing binding affinity .
Q. What analytical techniques are essential for characterizing tetrazole derivatives?
- Key Methods :
- Spectroscopy : FTIR for functional groups, ¹H/¹³C NMR for electronic environments (e.g., tetrazole C=N at 142 ppm) .
- Chromatography : TLC for reaction monitoring and HPLC for purity assessment.
- Thermal Analysis : TG-DTG for stability profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of tetrazole-metal complexes?
- Approach :
- Catalyst Screening : Test BEC, zeolites, or transition metals (e.g., Cu, Co) under varying pH (8–12.5) and solvents (PEG-400, DMF).
- Kinetic Studies : Monitor reaction rates at 60–100°C to identify activation energy barriers .
- Scale-Up : Use continuous-flow reactors for improved yield and reduced waste .
Q. How to resolve contradictions in antimicrobial activity data across tetrazole derivatives?
- Strategies :
- Statistical Validation : Apply ANOVA with Duncan’s Multiple Range Test (DMRT) to assess significance (p < 0.01) in zone-of-inhibition assays .
- Structural Correlations : Compare substituent effects (e.g., electron-withdrawing groups like -NO₂ vs. -Cl) on MIC values against S. aureus or C. albicans .
- Mechanistic Studies : Use molecular docking to evaluate binding interactions with microbial enzymes (e.g., cytochrome P450) .
Q. What methodologies validate the anti-inflammatory or anticancer potential of this compound derivatives?
- Experimental Design :
- In Vitro Assays : COX-2 inhibition assays (ELISA) and MTT cytotoxicity tests on cancer cell lines (e.g., HeLa, MCF-7) .
- In Silico Tools : Molecular dynamics simulations to predict binding stability with NF-κB or caspase-3 .
- Dose-Response Analysis : IC₅₀ calculations using nonlinear regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
